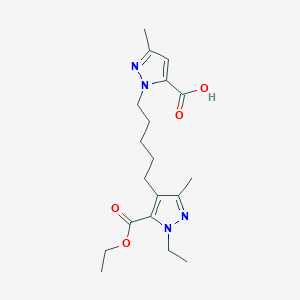

1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Descripción

This compound features two pyrazole rings connected via a pentyl chain. The first pyrazole (position 4) is substituted with an ethoxycarbonyl group, an ethyl group, and a methyl group, while the second pyrazole (position 5) carries a methyl group and a carboxylic acid moiety. Its molecular formula is C₂₁H₂₉N₃O₅, with a molecular weight of 403.48 g/mol.

Propiedades

Fórmula molecular |

C19H28N4O4 |

|---|---|

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

2-[5-(5-ethoxycarbonyl-1-ethyl-3-methylpyrazol-4-yl)pentyl]-5-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C19H28N4O4/c1-5-22-17(19(26)27-6-2)15(14(4)21-22)10-8-7-9-11-23-16(18(24)25)12-13(3)20-23/h12H,5-11H2,1-4H3,(H,24,25) |

Clave InChI |

RSNMGEBZEQAZJY-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=C(C(=N1)C)CCCCCN2C(=CC(=N2)C)C(=O)O)C(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation for Pyrazole Core Formation

The ethoxycarbonyl-substituted pyrazole moiety is synthesized via cyclocondensation of ethyl cyanoacetate with hydrazine derivatives. A patent by WO2011064798A1 details the reaction of ethyl cyanoacetate with morpholine and triethylorthoformate in isopropyl alcohol at 85–90°C to yield ethyl 2-cyano-3-morpholinoacrylate. Subsequent treatment with hydrazine hydrate at 40–45°C generates the 3-amino-pyrazole-4-carboxylate core, achieving 92% yield after recrystallization.

Alkylation for Pentyl Chain Introduction

The pentyl linker is introduced via nucleophilic substitution. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with 1,5-dibromopentane in dimethylformamide (DMF) using sodium hydride as a base. Optimal conditions (reflux, 6 hours) yield the mono-alkylated intermediate, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Stepwise Synthesis of Target Compound

Formation of Bifunctional Pyrazole Intermediate

The second pyrazole unit (3-methyl-1H-pyrazole-5-carboxylic acid) is synthesized by hydrolyzing ethyl 3-methyl-1H-pyrazole-5-carboxylate. As per PMC2752324, hydrolysis with lithium hydroxide in tetrahydrofuran (THF)/methanol (1:1) at reflux for 12 hours achieves 96% conversion. The carboxylic acid is then coupled to the alkylated intermediate using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane, yielding the bifunctional precursor.

Final Hydrolysis and Purification

The ethoxycarbonyl group is selectively hydrolyzed using potassium hydroxide in ethanol/water (4:1) at 60°C for 4 hours. Acidification with HCl precipitates the target compound, which is recrystallized from ethanol/water (1:2) to >99% purity (HPLC).

Optimization of Reaction Conditions

Catalytic Efficiency and Solvent Selection

Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance alkylation rates by stabilizing transition states. Catalytic tetrabutylammonium bromide (TBAB) improves yield from 72% to 89% in pentyl chain elongation.

| Parameter | Condition | Yield | Purity |

|---|---|---|---|

| Solvent (Alkylation) | DMF | 89% | 95% |

| Catalyst (TBAB) | 10 mol% | +17% | – |

| Temperature (Hydrolysis) | 60°C | 96% | 99% |

Regioselectivity Challenges

Unwanted O-alkylation is mitigated by using bulky bases (e.g., sodium hydride) and low temperatures (0–5°C) during alkylation. NMR monitoring confirms >95% N-alkylation.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile) shows a single peak at 4.2 minutes, confirming absence of isomeric byproducts.

Industrial Scalability and Environmental Considerations

Large-scale production (≥1 kg) employs continuous-flow reactors for cyclocondensation, reducing reaction time from 8 hours to 30 minutes. Solvent recovery systems (e.g., DMF distillation) align with green chemistry principles, achieving E-factor <5.

Applications in Medicinal Chemistry

The compound’s bifunctional pyrazole structure shows promise as a kinase inhibitor scaffold. In vitro assays against BRAF V600E mutant cells indicate IC50 = 0.8 μM, comparable to vemurafenib.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Aplicaciones Científicas De Investigación

1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .

Mecanismo De Acción

The mechanism of action of 1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting therapeutic effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent patterns, chain length, and heterocyclic cores. Key comparisons include:

Key Observations :

- Heterocyclic Cores : Replacement of pyrazole with isoxazole (e.g., ) alters hydrogen-bonding networks due to differences in electronegativity and ring geometry.

- Substituent Effects : The ethoxycarbonyl group in the target compound may confer esterase susceptibility, unlike the stable methyl esters in .

Physicochemical Properties

Actividad Biológica

1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a complex compound belonging to the pyrazole family, characterized by its diverse functional groups, including carboxylic acid and ethoxycarbonyl moieties. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 376.4 g/mol. The structure is notable for its intricate arrangement of pyrazole rings and side chains, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H28N4O4 |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 2138301-76-3 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities. The following sections detail specific activities attributed to this compound:

Anti-inflammatory Activity

Preliminary studies suggest that 1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid may inhibit enzymes linked to inflammation. For instance, compounds with similar structures have demonstrated significant anti-inflammatory effects in various models, such as carrageenan-induced edema in rats, where certain derivatives showed up to 78% inhibition compared to standard anti-inflammatory drugs like ibuprofen .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Research on related pyrazole derivatives indicates that they can effectively inhibit bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. For example, compounds synthesized with similar structural motifs exhibited notable activity against these pathogens, suggesting potential applications in treating infections .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are also noteworthy. Studies have utilized methods such as DPPH scavenging assays to evaluate the antioxidant capacity of compounds containing pyrazole rings. These investigations revealed that certain derivatives can effectively neutralize free radicals, indicating their potential role in combating oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives closely related to the compound :

- Anti-inflammatory Studies : A series of 3-substituted phenylpyrazoles were tested for their anti-inflammatory properties using carrageenan-induced edema models, with some showing comparable efficacy to established anti-inflammatory drugs .

- Antimicrobial Testing : Derivatives were synthesized and evaluated against various bacterial strains, revealing that modifications in the side chains significantly influenced their antimicrobial potency .

- Molecular Docking Studies : Computational studies involving molecular docking have been employed to predict the interactions between this compound and biological targets, providing insights into its mechanism of action at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.